9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived molecule featuring a benzodioxol moiety at position 9 and a 3-chlorophenyl group at position 2. The benzodioxol group enhances metabolic stability, while the 3-chlorophenyl substituent contributes to lipophilicity, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O4/c20-10-3-1-2-9(6-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)11-4-5-12-13(7-11)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCFJCAWLUCYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogy.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. The 2-hydroxy-3-methoxyphenyl substituent introduces hydrogen-bonding capacity, enhancing water solubility but possibly reducing blood-brain barrier penetration.
- Lipophilicity and Metabolic Stability: The trifluoromethoxy group in the analog from combines high lipophilicity with metabolic resistance due to the stability of C-F bonds. The benzodioxol moiety (common in all compounds) is known to resist oxidative metabolism, extending half-life .
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